molecular formula C19H21FN2O B243553 N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide

Cat. No. B243553
M. Wt: 312.4 g/mol
InChI Key: CMJUMEIFUPFSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide, also known as FPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. FPPA is a derivative of phenylacetamide and is structurally similar to other compounds that have been used in the development of drugs for various medical conditions. In

Scientific Research Applications

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has been found to have potential applications in medical research, particularly in the development of drugs for the treatment of neurological disorders. Studies have shown that N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has a high affinity for sigma-1 receptors, which are involved in the regulation of various physiological processes, including pain perception, learning, and memory. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has also been found to have analgesic, anxiolytic, and antidepressant effects, making it a promising candidate for the development of drugs for the treatment of these conditions.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has been found to enhance the activity of sigma-1 receptors, leading to the modulation of these physiological processes.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has analgesic effects, reducing pain perception in animal models. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has been found to have antidepressant effects, reducing depressive-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide in lab experiments is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide is its potential toxicity, which can vary depending on the dose and duration of exposure. It is important to carefully control the dose and exposure time when using N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide in lab experiments.

Future Directions

There are several future directions for research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide. One area of interest is the development of drugs that target sigma-1 receptors for the treatment of neurological disorders. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide has shown promise in this regard, and further research is needed to fully understand its potential as a drug candidate. Another area of interest is the development of new synthetic methods for N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide that are more efficient and cost-effective. Finally, further research is needed to fully understand the mechanism of action of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide involves the reaction of 3-fluoro-4-(piperidin-1-yl)aniline with phenylacetyl chloride in the presence of a base. The reaction takes place in a solvent, typically dichloromethane or chloroform, and is carried out at room temperature. The resulting product is purified by column chromatography to obtain pure N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide.

properties

Molecular Formula

C19H21FN2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)-2-phenylacetamide

InChI

InChI=1S/C19H21FN2O/c20-17-14-16(9-10-18(17)22-11-5-2-6-12-22)21-19(23)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H,21,23)

InChI Key

CMJUMEIFUPFSMV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)F

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)F

Origin of Product

United States

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